![molecular formula C11H18ClNOS B1447653 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-83-8](/img/structure/B1447653.png)
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride (2-FMPHCl) is a small molecule that has been studied for its potential therapeutic applications. It is a derivative of the piperidine class of compounds, which are a group of heterocyclic compounds that are found in many natural products and have been studied for their potential therapeutic applications. 2-FMPHCl has been studied for its ability to act as an agonist of the serotonin 5-HT2A receptor, as well as its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Scientific Research Applications
Chemical Synthesis and Modification
A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlights the synthesis of compounds starting from 2-acetylfuran, which shares a furan component with our compound of interest. These derivatives were evaluated for antidepressant and antianxiety activities, indicating the potential of furan-containing compounds in drug development (Kumar et al., 2017).
Biological Applications
The synthesis and evaluation of novel s-triazines, including derivatives with sulfanyl groups similar to our compound, demonstrate antimicrobial activities against a range of bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).
Pharmacological Evaluations
Conformationally restricted butyrophenones bearing a structure related to the furan and piperidine components were investigated for their antipsychotic potential. These compounds showed affinity for dopamine and serotonin receptors, underscoring the relevance of furan and piperidine derivatives in exploring new therapeutic agents (Raviña et al., 2000).
Anticancer Potential
The synthesis and anticancer activity evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives reveal the role of furan-based compounds in cancer treatment research. Some synthesized derivatives showed potent and selective cytotoxic effects against leukemia cell lines, indicating the furan moiety's contribution to anticancer activity (Horishny et al., 2021).
Corrosion Inhibition
Research on furan derivatives also extends to industrial applications, such as corrosion inhibition for mild steel in acidic solutions. A new furan derivative demonstrated promising inhibitive effects, with potential implications for extending the lifespan of metal structures in corrosive environments (Al-mousawi et al., 2021).
properties
IUPAC Name |
2-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-6-12-10(4-1)8-14-9-11-5-3-7-13-11;/h3,5,7,10,12H,1-2,4,6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPMAUFPKIVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



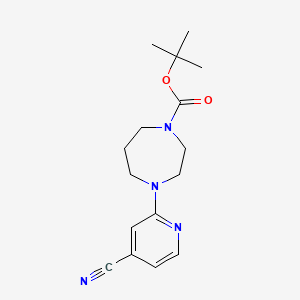
![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
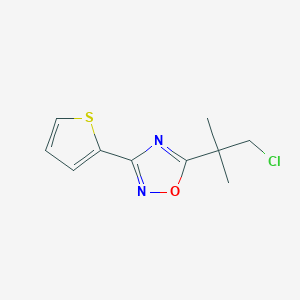
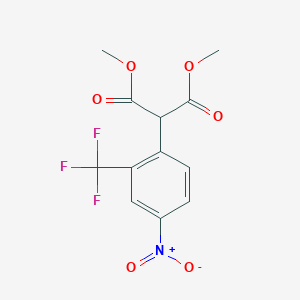
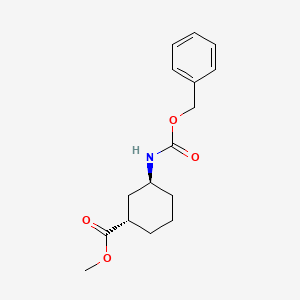
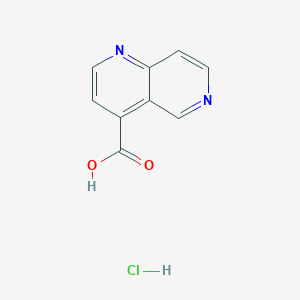
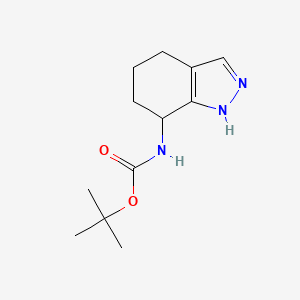
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)
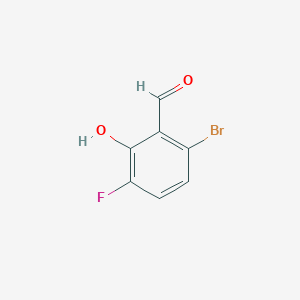
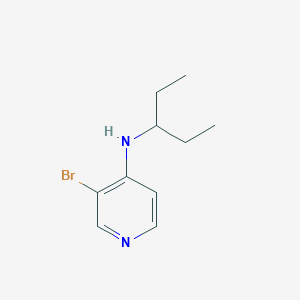
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)
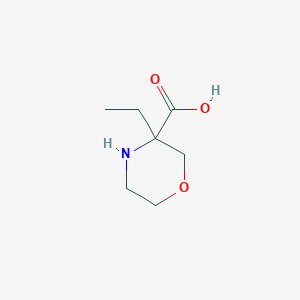
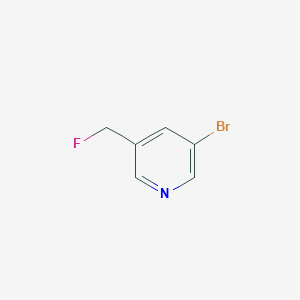
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)